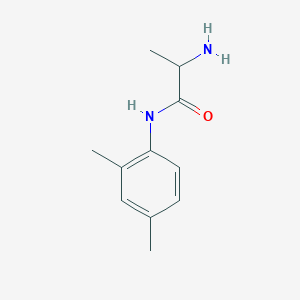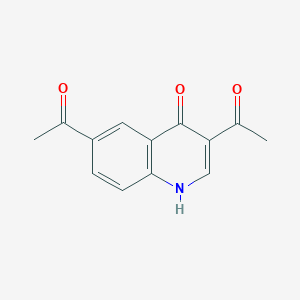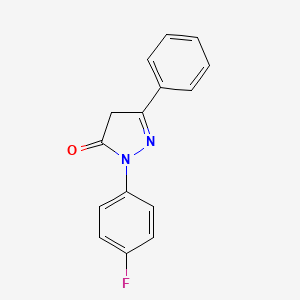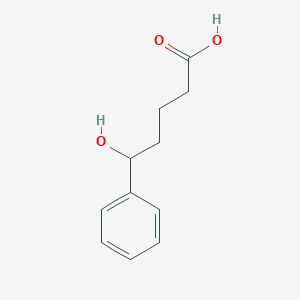![molecular formula C20H20O6 B12120734 5,7,11-Trihydroxy-4,4,9,11b-tetramethyl-1,2-dihydronaphtho[2,1-f][1]benzofuran-3,6-dione](/img/structure/B12120734.png)
5,7,11-Trihydroxy-4,4,9,11b-tetramethyl-1,2-dihydronaphtho[2,1-f][1]benzofuran-3,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7,11-Trihidroxi-4,4,9,11b-tetrametil-1,2-dihidronafto2,1-fbenzofuran-3,6-diona es un compuesto orgánico complejo con la fórmula molecular C₂₀H₂₂O₆
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5,7,11-Trihidroxi-4,4,9,11b-tetrametil-1,2-dihidronafto2,1-fbenzofuran-3,6-diona típicamente involucra reacciones orgánicas de múltiples pasos. Los materiales de partida y las condiciones específicas de reacción pueden variar, pero los pasos comunes incluyen:
Formación del núcleo naftofurano: Esto se puede lograr a través de reacciones de ciclización que involucran precursores apropiados.
Introducción de grupos hidroxilo: Reacciones de hidroxilación utilizando reactivos como el peróxido de hidrógeno o el tetróxido de osmio.
Metilación: Introducción de grupos metilo utilizando agentes metilantes como el yoduro de metilo.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas para maximizar el rendimiento y la pureza. Esto podría incluir el uso de catalizadores, entornos de reacción controlados y técnicas de purificación como la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
5,7,11-Trihidroxi-4,4,9,11b-tetrametil-1,2-dihidronafto2,1-fbenzofuran-3,6-diona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Conversión de grupos hidroxilo a grupos carbonilo utilizando agentes oxidantes como el permanganato de potasio.
Reducción: Reducción de grupos carbonilo a grupos hidroxilo utilizando agentes reductores como el borohidruro de sodio.
Sustitución: Reacciones de sustitución electrofílica o nucleofílica para introducir diferentes grupos funcionales.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Halogenos, agentes alquilantes.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
5,7,11-Trihidroxi-4,4,9,11b-tetrametil-1,2-dihidronafto2,1-fbenzofuran-3,6-diona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como compuesto líder para el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 5,7,11-Trihidroxi-4,4,9,11b-tetrametil-1,2-dihidronafto2,1-fbenzofuran-3,6-diona involucra su interacción con objetivos moleculares y vías específicas. Estos pueden incluir:
Inhibición enzimática: Unión e inhibición de la actividad de ciertas enzimas.
Transducción de señales: Modulación de las vías de señalización involucradas en el crecimiento y la diferenciación celular.
Interacción con el ADN: Intercalación en el ADN y afectación de la expresión genética.
Comparación Con Compuestos Similares
Compuestos similares
- 1,10a-dihidroxi-4,4,7,11b-tetrametil-1,2,3,4a,5,6,6a,7,11,11a-decahidronafto 2,1-fbenzofuran-9-ona .
- 5,7,11-trihidroxi-4,4,9,11b-tetrametil-2,3-dihidro-1H-nafto 2,1-fbenzofuran-6-ona .
Singularidad
5,7,11-Trihidroxi-4,4,9,11b-tetrametil-1,2-dihidronafto2,1-fbenzofuran-3,6-diona es único debido a su disposición específica de grupos hidroxilo y metilo, lo que puede influir en su reactividad química y actividad biológica
Propiedades
Fórmula molecular |
C20H20O6 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
5,7,11-trihydroxy-4,4,9,11b-tetramethyl-1,2-dihydronaphtho[2,1-f][1]benzofuran-3,6-dione |
InChI |
InChI=1S/C20H20O6/c1-8-7-9-13(22)11-12(15(24)17(9)26-8)20(4)6-5-10(21)19(2,3)18(20)16(25)14(11)23/h7,22,24-25H,5-6H2,1-4H3 |
Clave InChI |
HFFLVZDJWZPGCS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C3=C(C(=C2O1)O)C4(CCC(=O)C(C4=C(C3=O)O)(C)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-phenylethyl]-N-methyl-2-oxoacetamide](/img/structure/B12120669.png)
![2-amino-N,1-bis(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120672.png)
![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-chlorophenoxy)acetamide](/img/structure/B12120674.png)


![N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)propanamide](/img/structure/B12120696.png)




![3,6-dimethyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one](/img/structure/B12120727.png)

